molecular formula C9H6FIN2O B13078769 6-Fluoro-8-iodo-2-methylquinazolin-4(3H)-one

6-Fluoro-8-iodo-2-methylquinazolin-4(3H)-one

Cat. No.: B13078769
M. Wt: 304.06 g/mol
InChI Key: OHUSTIVUBQRPBD-UHFFFAOYSA-N
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Description

6-Fluoro-8-iodo-2-methylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-8-iodo-2-methylquinazolin-4(3H)-one typically involves multi-step organic reactions. A common route might include:

    Starting Material: The synthesis may begin with a substituted aniline derivative.

    Fluorination: Introduction of the fluorine atom using reagents like N-fluorobenzenesulfonimide (NFSI).

    Iodination: Introduction of the iodine atom using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS).

    Cyclization: Formation of the quinazolinone core through cyclization reactions, often involving condensation with formamide or similar reagents.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions could modify the functional groups, leading to different analogs.

    Substitution: Halogen atoms (fluorine and iodine) can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone N-oxides, while substitution could introduce various functional groups.

Scientific Research Applications

6-Fluoro-8-iodo-2-methylquinazolin-4(3H)-one may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible development as a pharmaceutical agent due to its structural similarity to other bioactive quinazolinones.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Quinazolinones often interact with enzymes or receptors, modulating their activity. The fluorine and iodine atoms could influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-2-methylquinazolin-4(3H)-one: Lacks the iodine atom.

    8-Iodo-2-methylquinazolin-4(3H)-one: Lacks the fluorine atom.

    2-Methylquinazolin-4(3H)-one: Lacks both halogen atoms.

Uniqueness

The presence of both fluorine and iodine atoms in 6-Fluoro-8-iodo-2-methylquinazolin-4(3H)-one may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.

Properties

Molecular Formula

C9H6FIN2O

Molecular Weight

304.06 g/mol

IUPAC Name

6-fluoro-8-iodo-2-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C9H6FIN2O/c1-4-12-8-6(9(14)13-4)2-5(10)3-7(8)11/h2-3H,1H3,(H,12,13,14)

InChI Key

OHUSTIVUBQRPBD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2I)F)C(=O)N1

Origin of Product

United States

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